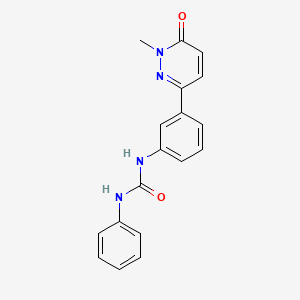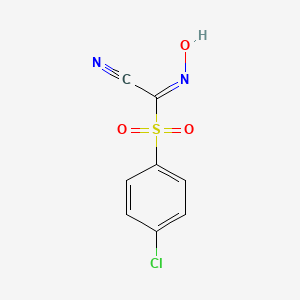![molecular formula C15H7F2N3O2 B2387613 N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2,6-difluorobenzamide CAS No. 866049-45-8](/img/structure/B2387613.png)
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is a complex organic compound with the molecular formula C15H7F2N3O2 and a molecular weight of 299.237. This compound is part of the furo[3,2-b]pyridine derivatives, which are known for their versatile pharmacological properties, including significant anticancer activity .
Applications De Recherche Scientifique
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its anticancer properties.
Medicine: Due to its pharmacological properties, it is being explored as a potential therapeutic agent for cancer treatment.
Mécanisme D'action
Target of Action
It has been found to be a potent inhibitor ofcollagen prolyl-4-hydroxylase , an enzyme that plays a crucial role in collagen biosynthesis.
Result of Action
The result of the action of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is a significant reduction in the activity of collagen prolyl-4-hydroxylase . This could potentially lead to a decrease in the production of mature collagen, affecting processes such as tissue repair and wound healing.
Analyse Biochimique
Biochemical Properties
Proteins, as enzymes, act as biocatalysts working as highly efficient machines at the molecular level by accelerating the conversion of substrates into products . The interactions of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide with enzymes, proteins, and other biomolecules would depend on the specific biochemical context.
Molecular Mechanism
It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
The synthesis of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which is achieved through a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of sodium hydride as a base and dimethylformamide as a solvent. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amide derivatives.
Comparaison Avec Des Composés Similaires
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is unique among furo[3,2-b]pyridine derivatives due to its specific substitution pattern and pharmacological properties. Similar compounds include:
Nicotinonitrile derivatives: These compounds share a similar pyridine core but differ in their substitution patterns and biological activities.
Pyridine-2(H)-one derivatives: These compounds also have a pyridine core but exhibit different pharmacological properties due to variations in their functional groups.
Propriétés
IUPAC Name |
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F2N3O2/c16-9-3-1-4-10(17)12(9)14(21)20-15-8(7-18)13-11(22-15)5-2-6-19-13/h1-6H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWRQNJRCCECPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2387533.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2387537.png)

![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide](/img/structure/B2387542.png)


![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)
![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2387548.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)



